molecular formula C17H24O4 B13739247 Benzyl butyl adipate CAS No. 4121-13-5

Benzyl butyl adipate

Cat. No.: B13739247
CAS No.: 4121-13-5
M. Wt: 292.4 g/mol
InChI Key: VRFMFQHSDWKYDM-UHFFFAOYSA-N
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Description

Benzyl butyl adipate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzyl alcohol and butyl alcohol with adipic acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials. It is a clear, colorless liquid with a mild odor and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl butyl adipate is synthesized through the esterification reaction between benzyl alcohol, butyl alcohol, and adipic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from by-products and unreacted starting materials. The final product is purified through additional distillation and filtration steps to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl butyl adipate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce benzyl alcohol, butyl alcohol, and adipic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to produce corresponding carboxylic acids.

Major Products Formed:

    Hydrolysis: Benzyl alcohol, butyl alcohol, adipic acid.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Carboxylic acids derived from the oxidation of the ester groups.

Scientific Research Applications

Benzyl butyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible plastics, such as polyvinyl chloride (PVC) and other polymers.

    Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain pharmaceuticals.

    Industry: Employed in the manufacture of adhesives, coatings, and sealants to improve their flexibility and durability.

Mechanism of Action

The mechanism by which benzyl butyl adipate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic material. In biological systems, this compound may interact with hormone receptors, potentially disrupting normal hormonal functions.

Comparison with Similar Compounds

    Dibutyl adipate: Another ester of adipic acid, used as a plasticizer with similar properties.

    Diethylhexyl adipate: A widely used plasticizer known for its excellent flexibility and low volatility.

    Benzyl butyl phthalate: A phthalate ester with similar plasticizing properties but different chemical structure.

Uniqueness: Benzyl butyl adipate is unique in its combination of benzyl and butyl groups, which provide a balance of flexibility and stability. Its use as a plasticizer in various applications highlights its versatility and effectiveness in enhancing the properties of plastic materials.

Properties

CAS No.

4121-13-5

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

6-O-benzyl 1-O-butyl hexanedioate

InChI

InChI=1S/C17H24O4/c1-2-3-13-20-16(18)11-7-8-12-17(19)21-14-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3

InChI Key

VRFMFQHSDWKYDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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